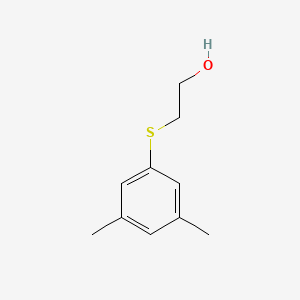

3,5-Dimethylphenylthioethanol

Description

Historical Context and Evolution of Research on Organosulfur Compounds

The study of organosulfur compounds has a rich history, dating back to ancient civilizations. Polysulfides, for instance, were known in antiquity as 'hepar sulphuris' (liver of sulfur) and were utilized for both medicinal and industrial applications. tandfonline.com Sulfur itself was used in religious ceremonies in ancient Egypt and as a fumigant in pre-classical Greece. tandfonline.com The evolution of this field continued through the era of alchemy, where polysulfides were employed in attempts to color metals, and later played a role in the development of the phlogiston theory of combustion. tandfonline.com

In the modern era, the focus has shifted towards understanding the intricate roles of organosulfur compounds in biological and geological systems. researchgate.net They are recognized as having a fundamental impact on the formation and thermal degradation of sedimentary organic matter and petroleum. annualreviews.organnualreviews.org Advanced analytical techniques have furthered the understanding of these compounds, establishing them as important tracers for geochemical processes and as key indicators in the study of the Earth's sulfur cycle. researchgate.netannualreviews.org This deep historical and scientific foundation has paved the way for the synthesis and investigation of increasingly complex organosulfur molecules, including aryl thioether alcohols, for specialized applications.

Significance of Aryl Thioether Alcohol Scaffolds in Contemporary Organic Synthesis and Materials Science

Aryl thioether alcohol scaffolds are of considerable importance in modern chemistry. The thioether functional group is a key structural unit in a multitude of pharmaceuticals, natural products, and functional materials, prized for its unique physicochemical properties and physiological activities. nih.govfrontiersin.org Consequently, the development of synthetic methodologies to construct C-S bonds is a central theme in organic synthesis. nih.govthieme-connect.com Aryl thioether alcohols serve as versatile building blocks, allowing for further molecular elaboration at either the hydroxyl or the thioether site.

The synthesis of these scaffolds often involves the reaction of a thiol with an alcohol, a process for which numerous catalytic systems, including those based on zinc, copper, nickel, and indium, have been developed to promote efficient and selective bond formation under mild conditions. nih.govchemrevlett.com Recent research has also focused on thiol-free methods to circumvent the use of malodorous starting materials. mdpi.comresearchgate.netacs.org

In materials science, the aryl thioether linkage is the basis for high-performance polymers like poly(phenylene sulfide) (PPS), known for its exceptional thermal and chemical stability. acs.org Inspired by this, researchers are designing novel porous poly(aryl thioether)s. These materials show significant promise for applications in gas capture, metal sensing, and heterogeneous catalysis, highlighting the expanding utility of the aryl thioether scaffold beyond traditional synthesis. acs.org

Rationale for Investigating 3,5-Dimethylphenylthioethanol: A Focus on Structural and Electronic Perturbations

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 685892-26-6 cymitquimica.comlookchem.com |

| Molecular Formula | C10H14OS chemicalbook.comuni.lu |

| Molecular Weight | 182.28 g/mol chemicalbook.comuni.lu |

| Synonyms | 2-((3,5-dimethylphenyl)thio)ethan-1-ol, 2-(3,5-dimethylphenyl)sulfanylethanol uni.lu |

| Physical Form | Solid cymitquimica.com |

This table is generated based on available chemical database information.

The key structural feature of this compound is the substitution pattern on the aromatic ring. The two methyl groups at the 3- and 5-positions (meta-substitution) introduce specific steric and electronic effects compared to the parent compound, phenylthioethanol.

Electronic Perturbation: Methyl groups are weakly electron-donating through an inductive effect. This increases the electron density on the aromatic ring and, to a lesser extent, on the sulfur atom. This electronic modification can alter the nucleophilicity of the sulfur, the reactivity of the aromatic ring in electrophilic substitution reactions, and the acidity of the hydroxyl proton. The increased electron density on the sulfur atom can enhance its nucleophilic character, potentially affecting reaction rates in synthetic applications. masterorganicchemistry.com The presence of electron-donating groups on the phenyl ring of benzylic alcohols has been shown to increase the rate of C-S bond formation in certain thioetherification reactions. chemrevlett.com

The study of such precisely modified structures is crucial for developing a predictive understanding of structure-activity relationships, which is fundamental for the rational design of new catalysts, functional materials, and pharmacologically active agents.

Current Research Landscape and Knowledge Gaps Pertaining to Alkylaryl Thioether Alcohols

The current research landscape for alkylaryl thioether alcohols is dominated by the development of novel and efficient synthetic methods. A significant driving force is the desire for "greener" chemical processes, which involves using earth-abundant metal catalysts, developing organocatalytic systems, and employing milder reaction conditions. chemrevlett.comacs.org A major trend is the move towards thiol-free synthesis, utilizing alternative sulfur sources like xanthates or tetramethylthiourea (B1220291) to avoid the volatility and unpleasant odor of thiols. mdpi.comacs.org

Despite these advances, several knowledge gaps and challenges persist.

Substrate Scope Limitations: Many existing methods, while effective for activated alcohols (like benzylic alcohols), are less suitable for the thioetherification of simple, unactivated aliphatic alcohols. chemrevlett.com

Asymmetric Synthesis: The development of general and practical methods for the asymmetric synthesis of chiral tertiary thiols and thioethers remains a significant challenge, as many traditional approaches are not applicable. beilstein-journals.org

Mechanistic Understanding: While plausible mechanisms are often proposed for new catalytic reactions, detailed mechanistic studies are often still in progress, limiting the rational optimization of these systems. nih.gov

Application-Focused Research: There is a critical need to develop new, complementary approaches to fully harness the potential of advanced materials derived from these scaffolds, such as porous poly(aryl thioether)s, and to demonstrate their recyclability and utility in a wider range of applications. acs.org

Specifically for compounds like this compound, there is a lack of detailed studies on their specific reactivity, potential applications as ligands in catalysis, or as monomers for specialized polymers. This represents a gap where focused research could yield valuable insights into how meta-substitution patterns fine-tune the properties of aryl thioether alcohol scaffolds.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)sulfanylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWRMYBOBPDQHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)SCCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988266 | |

| Record name | 2-[(3,5-Dimethylphenyl)sulfanyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685892-26-6 | |

| Record name | 2-[(3,5-Dimethylphenyl)sulfanyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 685892-26-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,5 Dimethylphenylthioethanol

Strategic Approaches to C-S Bond Formation

The construction of the C-S bond is a critical step in the synthesis of 3,5-dimethylphenylthioethanol. Modern organic synthesis offers several powerful methods for thioetherification.

Development of Mild and Selective Thioetherification Protocols

Traditional methods for forming C-S bonds often require harsh reaction conditions. nih.gov However, recent advancements have focused on the development of milder and more selective protocols. One such approach involves the use of electron donor-acceptor (EDA) complexes under visible-light irradiation. nih.gov This method allows for the site-selective C-H thioetherification of arenes with thiols under open-to-air conditions, offering a sustainable and operationally simple alternative to traditional methods. nih.gov The reaction proceeds through the formation of a charge transfer complex between an electron-rich arene and an electron-poor thiol derivative, which upon photoexcitation, initiates the C-S bond formation. nih.gov This strategy exhibits broad functional group tolerance, a significant advantage for complex molecule synthesis. nih.gov

Another mild approach is the iodine-mediated oxidative cross-coupling of arylhydrazines and thiols, which proceeds without the need for transition metals or photoredox catalysts. organic-chemistry.org These methods provide efficient access to aryl thioethers under relatively gentle conditions.

Exploration of Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis has become a cornerstone of modern organic synthesis, and C-S bond formation is no exception. researchgate.netresearchgate.net Palladium, nickel, and copper are commonly employed metals for catalyzing the cross-coupling of thiols with aryl halides or their synthetic equivalents. nih.govresearchgate.net These reactions have largely overcome the limitations of traditional methods, which often involved stoichiometric use of metal reagents and harsh conditions. rsc.org

Recent developments in this area include the use of well-defined nickel(II) precatalysts that can efficiently couple a wide range of (hetero)aryl halides, including challenging aryl chlorides, with various thiols. csic.es These catalysts have expanded the scope of electrophiles to include aryl and alkenyl tosylates. csic.es Furthermore, photoredox/nickel dual catalysis has emerged as a powerful tool for thioetherification. acs.org This method utilizes alkyl radicals generated under photoredox conditions to react with thiols, forming thiyl radicals that then participate in a nickel-mediated cross-coupling cycle with aryl bromides. acs.org A key advantage of this approach is its high functional group tolerance, even allowing for the presence of protic moieties. acs.org

| Catalyst System | Electrophile | Nucleophile | Key Features |

| Photoredox/Nickel Dual Catalysis | Aryl Bromides | Alkyl/Aryl Thiols | Mild conditions, broad functional group tolerance. acs.org |

| NiCl(allyl)(PMe₂Ar') | (Hetero)Aryl Halides/Tosylates | Aromatic/Aliphatic Thiols | Efficient coupling of challenging electrophiles. csic.es |

| Iron-based Catalysts | Aryl Iodides | Aryl/Alkyl Thiols | Inexpensive and environmentally benign metal catalyst. researchgate.net |

Investigation of Free Radical Mechanisms for Thiol-Alkene Additions

The thiol-ene reaction, the addition of a thiol to an alkene, is a classic and highly efficient method for forming thioethers. wikipedia.org This reaction can proceed through a free-radical mechanism, typically initiated by light, heat, or a radical initiator. wikipedia.orgalfa-chemistry.com The process involves the formation of a thiyl radical, which then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. wikipedia.org A subsequent chain-transfer step with another thiol molecule regenerates the thiyl radical, propagating the chain reaction. wikipedia.orgalfa-chemistry.com

The thiol-ene reaction is considered a "click" reaction due to its high yields, stereoselectivity, and rapid rates under mild conditions. wikipedia.orgtaylorandfrancis.com The radical-mediated pathway is particularly advantageous for its compatibility with a wide range of functional groups and its ability to proceed under ambient atmospheric conditions. wikipedia.orgdiva-portal.org The mechanism of the radical-mediated thiol-ene reaction can be summarized in the following steps:

Initiation: Formation of a thiyl radical (RS•) from the thiol (RSH). alfa-chemistry.com

Propagation:

Addition of the thiyl radical to the alkene double bond. diva-portal.org

Hydrogen abstraction from another thiol molecule by the resulting carbon-centered radical to form the thioether product and a new thiyl radical. diva-portal.org

Termination: Combination of two radical species. alfa-chemistry.com

Stereoselective Introduction and Transformation of the Alcohol Functionality

For the synthesis of chiral this compound, controlling the stereochemistry of the alcohol group is paramount. This can be achieved through various stereoselective methods.

Asymmetric Reduction of Carbonyl Precursors

A common and effective strategy for introducing a chiral alcohol is the asymmetric reduction of a prochiral ketone precursor. rsc.orgoup.com This transformation can be accomplished using a variety of reagents and catalysts.

Catalytic asymmetric reduction methods are highly desirable and often employ transition metal catalysts with chiral ligands or organocatalysts. rsc.orgwikipedia.org For instance, ruthenium catalysts bearing chiral ligands can effectively reduce acetophenone (B1666503) derivatives to their corresponding chiral alcohols with high enantioselectivity. sigmaaldrich.com Oxazaborolidines are another class of organocatalysts that, in conjunction with a stoichiometric reducing agent like borane (B79455) or catecholborane, can achieve high levels of enantioselectivity in ketone reductions. rsc.orgwikipedia.org Biocatalysis, using enzymes or whole-plant tissues, also presents a green and highly selective alternative for the asymmetric reduction of ketones. oup.comnih.gov

| Reduction Method | Catalyst/Reagent | Key Features |

| Catalytic Asymmetric Reduction | Chiral Ruthenium Complexes | High efficiency and enantioselectivity for aromatic ketones. sigmaaldrich.com |

| Organocatalytic Reduction | Oxazaborolidines/Borane | Widely applicable for simple ketones. rsc.orgwikipedia.org |

| Biocatalytic Reduction | Plant Tissues/Enzymes | Environmentally friendly, high enantioselectivity. oup.comnih.gov |

Diastereoselective Additions to Chiral Thioether Intermediates

An alternative approach to establishing the stereochemistry of the alcohol involves the diastereoselective addition of a nucleophile to a chiral intermediate that already contains the thioether moiety. These methods rely on the existing chirality in the molecule to direct the approach of the incoming nucleophile, leading to the preferential formation of one diastereomer. nih.gov

For example, the addition of organometallic reagents to chiral ketones or aldehydes can be highly diastereoselective. nih.govfigshare.com The stereochemical outcome is often governed by steric and electronic factors, where the nucleophile adds to the less hindered face of the carbonyl group. thieme-connect.com While powerful, the stereoselectivity of these reactions can be highly dependent on the specific substrates and reaction conditions. nih.gov

Total Synthesis and Optimization of Synthetic Pathways

A plausible and common route for the synthesis of arylthioethanols such as this compound involves the nucleophilic substitution reaction between a thiophenol and a haloethanol. In this case, the reaction would be between 3,5-dimethylthiophenol (B1346996) and a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol, in the presence of a base.

A typical laboratory-scale synthesis could be represented by the following reaction scheme:

Scheme 1: Postulated Synthesis of this compound

Where X represents a halogen (e.g., Cl, Br).

Optimization of this pathway would involve screening various bases (e.g., sodium hydroxide, potassium carbonate, triethylamine), solvents (e.g., ethanol (B145695), acetonitrile, dimethylformamide), and reaction temperatures to maximize the yield and purity of the final product while minimizing reaction time and the formation of byproducts.

Green Chemistry Principles in Synthesis Design

Applying green chemistry principles to the synthesis of this compound would focus on several key areas:

Atom Economy: The ideal synthesis would maximize the incorporation of all atoms from the starting materials into the final product. The proposed nucleophilic substitution has a good theoretical atom economy, with the only byproduct being a salt.

Safer Solvents and Reagents: The selection of solvents would prioritize those with lower toxicity and environmental impact, such as ethanol or water, over more hazardous options like chlorinated solvents. The use of a milder, non-corrosive base would also be preferable.

Energy Efficiency: Optimizing the reaction to proceed at or near ambient temperature would reduce energy consumption.

Renewable Feedstocks: Ideally, the starting materials, 3,5-dimethylthiophenol and 2-haloethanol, would be derived from renewable resources, although this is often challenging for aromatic compounds.

A hypothetical "greener" synthesis might involve a catalytic approach, potentially using a phase-transfer catalyst to facilitate the reaction in a biphasic system, which can simplify product isolation and reduce solvent usage.

Flow Chemistry and Scalable Synthesis Approaches

Flow chemistry offers significant advantages for the scalable synthesis of compounds like this compound. A continuous flow process would involve pumping the reactants through a heated and pressurized tube or a packed-bed reactor.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Mass Transfer | Limited by stirring speed | Excellent, due to high surface-area-to-volume ratio |

| Safety | Handling of large quantities of reagents | Smaller reaction volumes at any given time, enhanced safety |

| Scalability | Difficult, requires larger reactors | Straightforward, by extending reaction time or using parallel reactors |

| Process Control | Manual or semi-automated | Fully automated, real-time monitoring and optimization |

A flow chemistry setup would allow for rapid optimization of reaction conditions (temperature, pressure, residence time, and stoichiometry) and could be readily scaled up for industrial production by simply running the system for longer periods.

Preparation of Isotopically Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled this compound would be crucial for understanding its reaction mechanisms or for use as an internal standard in analytical studies. Labeling could be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or sulfur-34 (B105110) (³⁴S).

The synthetic strategy would involve using an isotopically labeled starting material. For instance:

Deuterium Labeling: To introduce deuterium into the ethanol moiety, deuterated 2-chloroethanol (e.g., HO-CD₂-CD₂-Cl) could be used. Labeling of the aromatic ring would require a deuterated 3,5-dimethylthiophenol precursor.

Carbon-13 Labeling: ¹³C-labeled this compound could be synthesized using ¹³C-labeled 2-chloroethanol or a ¹³C-labeled benzene (B151609) derivative as the starting point for the synthesis of 3,5-dimethylthiophenol.

Sulfur-34 Labeling: Synthesis with ³⁴S would necessitate the use of a ³⁴S-containing thiouracil or sodium sulfide (B99878) to prepare the labeled 3,5-dimethylthiophenol.

The choice of labeling position would depend on the specific mechanistic question being investigated. For example, to trace the fate of the sulfur atom in a subsequent reaction, a ³⁴S-labeled compound would be employed. The presence and position of the isotope in the final product and any byproducts would then be determined using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3,5 Dimethylphenylthioethanol

Reactions Involving the Hydroxyl Group and its Derivatives

Investigation of Hydrogen Bonding Networks and Intermolecular Interactions

A definitive analysis of the hydrogen bonding and intermolecular interactions of 3,5-Dimethylphenylthioethanol would require specific empirical data from techniques like X-ray crystallography or spectroscopic analysis (e.g., IR, NMR), supplemented by computational chemistry.

The structure of this compound includes a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and both the oxygen and sulfur atoms can act as hydrogen bond acceptors. youtube.comyoutube.com This suggests the potential for various intermolecular interactions. However, without specific research, the following remain undetermined:

Dominant Hydrogen Bonding Motifs: It is unknown whether the molecules would form dimers, chains, or more complex networks in the solid state or in solution.

Interaction Strength: The specific energy of the hydrogen bonds (e.g., O-H···O, O-H···S) has not been measured or calculated.

A hypothetical data table for such interactions would require quantifiable data, which is currently absent from the literature.

Table 1: Hypothetical Intermolecular Interaction Data for this compound (Data Not Available)

| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Typical Energy (kJ/mol) |

|---|---|---|---|---|

| Hydrogen Bond | O-H | O | Data not available | Data not available |

| Hydrogen Bond | O-H | S | Data not available | Data not available |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The reactivity of the phenyl ring in this compound towards electrophilic and nucleophilic substitution is governed by the electronic effects of its substituents: two methyl (-CH₃) groups and a thioethanol (-SCH₂CH₂OH) group.

Electrophilic Aromatic Substitution (SEAr): The alkylthio (-SR) group and methyl groups are generally considered ortho-, para-directing and activating groups in electrophilic aromatic substitution. wikipedia.orgrsc.org The two methyl groups are located at the meta-positions relative to the thioethanol substituent. This substitution pattern would direct incoming electrophiles to the positions ortho and para to the thioethanol group (carbons 2, 4, and 6). However, the precise regioselectivity and reaction rates for specific SEAr reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) on this compound have not been experimentally determined. wikipedia.org Factors such as steric hindrance from the substituents would influence the product distribution, but no research is available to provide quantitative data. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like -NO₂) on the aromatic ring and a good leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com The this compound molecule contains electron-donating groups (methyl and thioether) and lacks a conventional leaving group on the ring, making it a poor candidate for SNAr reactions under standard conditions. wikipedia.orgdalalinstitute.com Specific mechanistic studies or reactivity data under forcing conditions are not available.

Table 2: Predicted vs. Observed Outcomes of Aromatic Substitution (Experimental Data Not Available)

| Reaction Type | Reagents | Predicted Major Product(s) | Experimental Yield/Ratio |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-3,5-dimethylphenylthioethanol / 4-Nitro-3,5-dimethylphenylthioethanol | Data not available |

| Bromination | Br₂/FeBr₃ | 2-Bromo-3,5-dimethylphenylthioethanol / 4-Bromo-3,5-dimethylphenylthioethanol | Data not available |

Thermal and Photochemical Decomposition Pathways

The decomposition of a molecule under thermal or photochemical stress involves the breaking of its weakest chemical bonds to form smaller molecules and radicals. wikipedia.orgnih.gov For this compound, potential decomposition pathways could involve:

Cleavage of the C-S bonds.

Cleavage of the S-C bond.

Reactions involving the ethanol (B145695) side chain.

Decomposition of the aromatic ring itself at very high temperatures.

However, no studies have been conducted to identify the decomposition products, determine the decomposition temperature, or elucidate the mechanistic pathways (e.g., radical vs. concerted mechanisms) for this specific compound. nih.govosti.gov Research in this area would involve techniques such as thermogravimetric analysis (TGA), pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), and photolysis experiments. Without such research, any description of its decomposition would be purely speculative.

Table 3: Potential Decomposition Products of this compound (Data Not Available)

| Condition | Proposed Pathway | Key Intermediates | Final Products Identified |

|---|---|---|---|

| Thermal | C-S Bond Cleavage | Ar• + •SCH₂CH₂OH | Data not available |

| Thermal | C-C Bond Cleavage | ArSCH₂• + •CH₂OH | Data not available |

Applications of 3,5 Dimethylphenylthioethanol and Its Derivatives in Advanced Organic Synthesis and Materials Science

Design and Implementation of Novel Protecting Groups

Protecting groups are essential tools in multi-step organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. For alcohols, common protecting groups include silyl (B83357) ethers (like Trimethylsilyl, TMS) and tetrahydropyranyl (THP) ethers. masterorganicchemistry.com The choice of a protecting group is dictated by its ease of installation and removal, as well as its stability under various reaction conditions.

Orthogonal Cleavage Strategies in Multi-Step Synthesis

In complex syntheses, multiple protecting groups are often used. An orthogonal protecting group strategy is one in which two or more different protecting groups can be removed selectively in any order, without affecting the others. iris-biotech.de This is crucial for selectively unmasking functional groups at specific stages of a synthesis. For instance, in solid-phase peptide synthesis (SPPS), the Fmoc (Fluorenylmethyloxycarbonyl) group protects the α-amino group and is cleaved by a base (like piperidine), while side-chain protecting groups like tert-butyl (tBu) are stable to base but are removed by strong acid (like trifluoroacetic acid, TFA). iris-biotech.dehighfine.com This orthogonality allows for the controlled, sequential construction of a peptide chain.

Table 1: Example of Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Protected Functionality | Cleavage Conditions | Stability |

|---|---|---|---|

| Fmoc | α-Amine | 20% Piperidine in DMF | Acid, Hydrogenation |

| Boc (tert-butyloxycarbonyl) | Amine, Hydroxyl, Carboxyl | Strong Acid (e.g., TFA) | Base, Hydrogenation |

| Cbz (Carboxybenzyl) | Amine | Catalytic Hydrogenolysis, Strong Acid | Base |

| Allyl | Carboxyl, Hydroxyl | Pd(0) catalysts | Acid, Base |

This table presents common protecting groups and does not include 3,5-Dimethylphenylthioethanol.

Application in Solid-Phase Synthesis Methodologies

Solid-phase synthesis (SPPS) involves building a molecule step-by-step while it is attached to an insoluble polymer support (resin). bachem.com This simplifies the purification process, as excess reagents and by-products are simply washed away after each step. bachem.com The first building block (e.g., an amino acid) is anchored to the resin, its protecting group is removed, and the next protected building block is coupled to it. bachem.com This cycle is repeated until the desired molecule is assembled. Finally, the completed molecule is cleaved from the resin, and all remaining side-chain protecting groups are removed, often in a single step using a "cleavage cocktail" containing reagents like TFA and scavengers. rsc.orgpeptide.com The success of SPPS heavily relies on the careful selection of resins, linkers, and orthogonal protecting groups. iris-biotech.desigmaaldrich.com

Precursor in the Synthesis of Functionalized Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and materials science. nih.govnih.gov The development of efficient methods for their synthesis is a major focus of organic chemistry.

Synthesis of Sulfur-Containing Heterocycles (e.g., Benzothiophenes)

Benzothiophenes are important structural motifs in many therapeutic agents and materials. nih.govbeilstein-journals.org Numerous synthetic methods exist for their construction. Common strategies include:

Cyclization of ortho-thioanisole derivatives : For example, the cyclization of ortho-thioanisole-containing arylalkynes can be achieved using electrophilic reagents. nih.gov

Domino reactions : Efficient syntheses of functionalized benzothiophenes can be achieved through domino reaction protocols. nih.gov

Metal-free synthesis : Base-promoted propargyl–allenyl rearrangement followed by cyclization offers a metal-free route to benzothiophenes. beilstein-journals.org

Palladium-catalyzed reactions : Palladium catalysts can be used for the C-H arylation of heteroarenes to build complex benzothiophene (B83047) structures. organic-chemistry.org

Role in the Construction of Oxygen-Containing Heterocycles (e.g., Benzofurans)

The benzofuran (B130515) core is found in many natural products and medicinally important compounds. nih.gov Synthetic approaches to benzofurans are diverse and include:

Palladium-catalyzed domino reactions : One-pot synthesis of benzofurans can be achieved via Sonogashira cross-coupling reactions catalyzed by palladium nanoparticles. organic-chemistry.org

Titanium-promoted synthesis : Ketoesters derived from o-hydroxyacetophenones can undergo intramolecular cyclization in the presence of low-valent titanium to yield benzofurans. ajol.info

One-step regioselective synthesis : The reaction of phenols with α-haloketones, promoted by titanium tetrachloride, can directly produce benzofuran derivatives. researchgate.net

Catalyst-free synthesis : Certain substituted aryl alkynes can react with sulfur ylides to form benzofurans without the need for a catalyst. nih.gov

Application in Indole (B1671886) Synthesis

The indole ring is a privileged scaffold in medicinal chemistry. rug.nl Many named reactions have been developed for its synthesis:

Fischer Indole Synthesis : This classic method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. tcichemicals.com

Gassman Indole Synthesis : This one-pot reaction uses an aniline (B41778) and a ketone bearing a thioether substituent to produce a 3-thiomethylindole, which can be subsequently desulfurized. wikipedia.org

Fukuyama Indole Synthesis : This versatile method uses a tin-mediated radical cyclization of either an ortho-isocyanostyrene or a 2-alkenylthioanilide to form 2,3-disubstituted indoles. wikipedia.org

Leimgruber–Batcho Indole Synthesis : This two-step method involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization to form the indole. pharmaguideline.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzothiophene |

| Benzofuran |

| Indole |

| Trimethylsilyl (TMS) |

| Tetrahydropyranyl (THP) |

| Fluorenylmethyloxycarbonyl (Fmoc) |

| tert-butyl (tBu) |

| Trifluoroacetic acid (TFA) |

| Piperidine |

| o-hydroxyacetophenone |

| Phenol |

| α-haloketone |

| Titanium tetrachloride |

| Arylhydrazine |

| Aniline |

| o-nitrotoluene |

| 2-alkenylthioanilide |

Exploration in Polymer and Material Science Applications

The bifunctional nature of this compound, containing both a hydroxyl group and a thioether linkage, presents theoretical opportunities for its use in polymer and material science. While direct applications in the literature are scarce, its structure allows for informed speculation on its potential roles as a monomer precursor and a surface modification agent.

Monomer in the Synthesis of Polymeric Thioethers or Polyalcohols

Direct polymerization of this compound is not a straightforward process, as it lacks two reactive groups suitable for common step-growth polymerization mechanisms. However, it can be considered a valuable precursor that can be chemically modified to create reactive monomers.

Poly(hydroxy ether)s and poly(thioether)s are important classes of high-performance polymers, often synthesized through nucleophilic substitution or "click" chemistry reactions. researchgate.netresearchgate.netvt.edu For instance, the hydroxyl group of this compound could be converted into a more reactive species, such as a glycidyl (B131873) ether, by reacting it with epichlorohydrin (B41342). This new monomer could then undergo base-catalyzed polymerization to form a poly(hydroxy ether) with pendant 3,5-dimethylphenylthio groups. researchgate.net Such polymers are valued for their toughness and thermal stability. google.com

Alternatively, to be incorporated into poly(arylene thioether)s, the molecule would require the addition of a second reactive site, such as a thiol or a halide, on the aromatic ring to enable polymerization with a suitable comonomer. tandfonline.comnih.gov

Table 1: Potential Strategies for Polymer Synthesis Using this compound as a Precursor

| Target Polymer Class | Required Modification of this compound | Potential Comonomer / Reaction Type | Resulting Polymer Feature |

| Poly(hydroxy ether) | Reaction with epichlorohydrin to form a glycidyl ether derivative. | Self-polymerization (AB-type monomer) via ring-opening. | Pendant thioether side chains. |

| Poly(thioether) | Introduction of a second functional group (e.g., thiol, halide) on the aromatic ring. | Nucleophilic aromatic substitution with a dithiol or dihalide. | Thioether linkages in the main chain. |

| End-Capped Polymer | No modification required. | Used as a chain-terminating agent in various polymerizations. | Controlled molecular weight and defined end-group functionality. |

Incorporation into Self-Assembled Monolayers or Surface Functionalization

The functional groups of this compound suggest its potential for modifying material surfaces, although its direct use in classical self-assembled monolayers (SAMs) is limited.

The gold standard for forming highly ordered SAMs on gold surfaces involves the use of thiols (-SH), which form a strong coordinative bond with the gold substrate. uh.edudiva-portal.org Since this compound possesses a thioether (-S-) linkage, it lacks the necessary free thiol group for this type of self-assembly.

However, the molecule is well-suited for surface functionalization of oxide-based materials (e.g., silica, alumina, titania) via its hydroxyl (-OH) group. This alcohol moiety can be used to graft the molecule onto a surface through esterification or silanization reactions. Such a modification would result in a surface terminated with 3,5-dimethylphenyl groups, which could alter the surface's properties, such as its hydrophobicity and chemical affinity. While the thioether group would not be the primary binding site, its presence could influence the electronic properties or subsequent reactivity of the functionalized surface.

To utilize this molecule for traditional SAMs on gold, it would first need to be chemically converted into a thiol-containing analogue, for example, 3,5-dimethyl(2-mercaptoethyl)benzene. This derivative could then form a SAM where the packing and orientation would be influenced by the substituted aromatic ring, similar to other aromatic thiols. acs.orgnih.gov

Development as a Ligand in Catalysis or Coordination Chemistry

The most promising and well-grounded application for this compound is in coordination chemistry, specifically as a ligand for transition metal catalysts. The sulfur atom of the thioether group is a soft donor atom, making it an effective ligand for a variety of mid-to-late transition metals. thieme-connect.comnih.govwikipedia.org

The thioether functionality can coordinate to metal centers, influencing their electronic properties and steric environment, which in turn dictates the activity and selectivity of a catalyst. thieme-connect.com Thioether ligands have been successfully employed in a range of catalytic reactions. nih.gov

Furthermore, the presence of the hydroxyl group in this compound introduces the possibility of it acting as a bidentate, or two-point, ligand. It can coordinate to a metal center through both the sulfur atom and the oxygen atom of the alcohol. This O,S-chelation can form a stable five-membered ring with the metal, enhancing the stability of the resulting complex. Such ligands are often hemilabile, meaning one of the donor atoms (typically the oxygen) can reversibly dissociate, opening up a coordination site for a substrate during a catalytic cycle. This behavior is highly sought after in modern catalyst design.

Table 2: Potential Catalytic Applications of this compound as a Ligand

| Metal Center (Example) | Potential Ligand Type | Possible Catalytic Application | Rationale |

| Palladium (Pd) | Monodentate (S-donor) or Bidentate (O,S-donor) | Cross-coupling reactions (e.g., Heck, Suzuki) | Thioethers are known to stabilize Pd catalysts and can influence selectivity. nih.gov |

| Rhodium (Rh), Ruthenium (Ru) | Bidentate (O,S-donor) | Hydrogenation, Hydroformylation | O,S-ligands can create a stable, chiral environment for asymmetric catalysis. thieme-connect.com |

| Gold (Au), Copper (Cu) | Monodentate (S-donor) | Lewis acid catalysis | Soft sulfur atom coordinates well with soft metal ions like Au(I) and Cu(I). wikipedia.org |

| Nickel (Ni) | Bidentate (O,S-donor) | Olefin polymerization | Chelation can control the geometry and reactivity of the active metal center. |

The prochiral nature of the unsymmetrical thioether and the stereocenter that would be generated upon coordination of the hydroxyl group mean that chiral versions of this ligand could be developed for asymmetric catalysis.

Advanced Spectroscopic and Computational Characterization of 3,5 Dimethylphenylthioethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural and dynamic analysis of molecules in solution. nih.gov For 3,5-dimethylphenylthioethanol, ¹H and ¹³C NMR would provide initial verification of the molecular structure through chemical shifts, signal integrations, and coupling patterns. More advanced NMR techniques offer deeper insights into its three-dimensional structure and conformational behavior. csic.es

Elucidation of Conformational Preferences in Solution

The flexibility of this compound arises from the rotation around several single bonds, primarily the C-S and C-C bonds of the thioethanol side chain. This rotation gives rise to an ensemble of different conformers in solution. The relative populations of these conformers can be determined using NMR techniques. copernicus.org

Nuclear Overhauser Effect (NOE) experiments, such as ROESY, can be used to measure through-space proton-proton distances, which are dependent on the molecular conformation. By comparing experimental NOE values with those calculated for different computationally-generated low-energy conformers, a population-weighted model of the conformational ensemble in solution can be established. copernicus.orgmdpi.com For molecules with significant flexibility, NMR parameters often reflect a weighted average of multiple co-existing conformations. copernicus.org

Studies on analogous flexible molecules show that a combination of NMR data (chemical shifts, J-couplings, NOEs) and computational modeling can successfully determine the relative populations of major conformers in solution. copernicus.org This approach helps to identify whether a dominant conformation exists or if the molecule is present as a mixture of several low-energy structures.

Dynamic NMR Studies on Rotational Barriers

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of conformational changes, such as the rotation around single bonds that have a significant energy barrier. montana.eduorganicchemistrydata.org For this compound, hindered rotation could potentially occur around the aryl-S bond due to the steric influence of the two methyl groups.

Variable-temperature (VT) NMR experiments are central to these studies. At low temperatures, if the rate of rotation is slow on the NMR timescale, separate signals for the magnetically inequivalent nuclei in each rotamer may be observed. montana.edu As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. copernicus.org

The temperature at which the signals merge is known as the coalescence temperature (Tc). The rate constant (k) for the rotational process at Tc can be calculated, and from this, the Gibbs free energy of activation (ΔG‡), which represents the rotational energy barrier, can be determined using the Eyring equation. montana.eduresearchgate.net Studies on similar hindered systems have successfully used DNMR to quantify rotational energy barriers, which typically fall in the range of 5 to 20 kcal/mol for such processes to be observable by this technique. copernicus.orgorganicchemistrydata.org

Table 1: NMR Techniques for Conformational and Dynamic Analysis This is an interactive table. Click on the headers to sort.

| NMR Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H, ¹³C NMR | Basic structure, chemical environment of nuclei | Confirms presence of dimethylphenyl, thioether, and ethanol (B145695) moieties. |

| COSY | ¹H-¹H scalar coupling correlations | Establishes connectivity within the thioethanol side chain. |

| HSQC/HMQC | Direct ¹H-¹³C correlations | Assigns protons to their directly attached carbons. |

| HMBC | Long-range ¹H-¹³C correlations | Confirms connectivity across the sulfur atom and to the aromatic ring. |

| NOESY/ROESY | Through-space ¹H-¹H correlations (NOE) | Determines spatial proximity of protons, key for identifying preferred conformations. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. uni-siegen.de These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that change the polarizability of the molecule. ksu.edu.saphotothermal.com

For this compound, the key functional groups that give rise to characteristic bands include the hydroxyl group (O-H), the aromatic ring (C-H and C=C), the alkyl groups (C-H), and the thioether linkage (C-S).

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum around 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

Aromatic C-H Stretch: These appear as medium to weak bands in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretch: Strong bands from the methyl and ethyl groups are expected just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).

Aromatic C=C Stretch: The 1,3,5-trisubstituted benzene (B151609) ring will show characteristic absorptions in the 1450-1600 cm⁻¹ region.

C-S Stretch: The carbon-sulfur stretching vibration is typically weak and found in the 600-800 cm⁻¹ region.

Aromatic C-H Out-of-Plane Bending: Strong bands in the IR spectrum between 690 cm⁻¹ and 900 cm⁻¹ are indicative of the substitution pattern on the benzene ring. For 1,3,5-trisubstitution, strong bands are expected around 690-710 cm⁻¹ and 810-850 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for this compound This is an interactive table. Click on the headers to sort.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| O-H | Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak | Medium-Strong |

| Aliphatic C-H | Stretch | 2850 - 2970 | Strong | Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium | Strong |

| CH₂ / CH₃ | Bend (Scissoring) | 1440 - 1470 | Medium | Medium |

| C-O | Stretch | 1000 - 1260 | Strong | Weak |

| Aromatic C-H | Out-of-Plane Bend | 690 - 900 | Strong | Weak |

Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound through ionization and analysis of the mass-to-charge ratio (m/z) of the resulting ions. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The molecular formula for this compound is C₁₀H₁₄OS, which corresponds to a precise monoisotopic mass.

Electron Impact (EI) ionization typically causes extensive fragmentation, providing a pattern that can be used for structural elucidation. msu.edu The fragmentation of this compound would likely proceed through several key pathways:

Benzylic Cleavage: Cleavage of the CH₂-CH₂OH bond, alpha to the sulfur and aromatic ring system, would be a favorable process, leading to a resonance-stabilized C₈H₉S⁺ fragment.

Alpha-Cleavage to Oxygen: Cleavage of the C-C bond adjacent to the hydroxyl group would result in the loss of a CH₂OH radical.

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to a peak at M-18.

Cleavage of the Thioether Bond: Fragmentation at the C-S bonds can also occur.

Tandem Mass Spectrometry (MS/MS) involves selecting a precursor ion (such as the molecular ion) and subjecting it to collision-induced dissociation (CID) to generate product ions. uab.educore.ac.uk This technique would provide unambiguous information about the connectivity of the molecule by establishing relationships between precursor and product ions.

Table 3: Predicted Fragments in the Mass Spectrum of this compound This is an interactive table. Click on the headers to sort.

| m/z (Nominal) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 182 | [C₁₀H₁₄OS]⁺ | C₁₀H₁₄OS | Molecular Ion (M⁺) |

| 164 | [C₁₀H₁₂S]⁺ | C₁₀H₁₂S | Loss of H₂O |

| 151 | [C₉H₁₁S]⁺ | C₉H₁₁S | Loss of CH₂OH |

| 137 | [C₈H₉S]⁺ | C₈H₉S | Cleavage of CH₂-CH₂OH bond |

| 121 | [C₈H₉]⁺ | C₈H₉ | Loss of SCH₂CH₂OH |

X-ray Crystallography and Solid-State Analysis of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. anton-paar.com This technique requires a single, well-ordered crystal. While this compound itself may be an oil at room temperature, it could be crystallized at low temperatures or, more commonly, a solid crystalline derivative could be synthesized for analysis. tugraz.at

A successful single-crystal X-ray diffraction experiment would provide a wealth of precise structural information, including: wordpress.com

Unambiguous Molecular Structure: Confirmation of the atomic connectivity and stereochemistry.

Precise Bond Lengths and Angles: Providing experimental data to compare with computational models.

Conformation in the Solid State: Revealing the specific torsion angles adopted by the molecule within the crystal lattice. This solid-state conformation represents a single, low-energy state, which may or may not be the most populated conformer in solution.

Intermolecular Interactions: Detailing the network of non-covalent interactions, such as hydrogen bonds (involving the hydroxyl group) and π-π stacking or C-H···π interactions (involving the aromatic rings), that dictate the crystal packing. tugraz.at

This information is invaluable for understanding the intrinsic structural properties of the molecule and the forces that govern its self-assembly into a solid form.

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry and quantum mechanical modeling provide theoretical insights that complement and help interpret experimental data. wikipedia.orgresearchgate.net These methods can be used to study molecular properties that are difficult or impossible to measure directly.

Conformational Analysis: Molecular mechanics (MM) or more accurate quantum mechanical methods like Density Functional Theory (DFT) can be used to perform a systematic search of the conformational space of this compound. unipd.it These calculations yield the geometries and relative energies of different stable conformers, helping to rationalize the conformational preferences observed by NMR. idosr.org

Calculation of Rotational Barriers: The energy profile for rotation around specific bonds (e.g., the Ar-S bond) can be calculated. This allows for the theoretical determination of rotational energy barriers, which can then be compared with the experimental values obtained from dynamic NMR studies. copernicus.org

Prediction of Spectroscopic Properties: Quantum mechanical methods can predict various spectroscopic parameters. For instance, NMR chemical shifts and coupling constants can be calculated for specific conformers. idosr.org Vibrational frequencies and intensities for IR and Raman spectra can also be computed, aiding in the assignment of experimental bands. idosr.org

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior in solution. uoregon.edu Advanced techniques like Replica-Exchange with Solute Tempering (REST-MD) can efficiently sample conformational space and visualize the dynamics of conformational exchange, offering a powerful synergy with NMR data to characterize the molecule's flexibility and energy landscapes. copernicus.orgcopernicus.org

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

A detailed examination of this compound using Density Functional Theory (DFT) has not yet been published. Such a study would be invaluable for understanding the molecule's fundamental electronic properties. DFT calculations could provide insights into the geometric and electronic structure, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are crucial for predicting the molecule's reactivity and kinetic stability.

Furthermore, DFT methods are adept at calculating a range of molecular properties. While no specific data exists for this compound, a hypothetical table of DFT-calculated properties is presented below to illustrate the type of information such a study could yield.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Hypothetical Value | Unit |

| Total Energy | -XXX.XXXX | Hartrees |

| Dipole Moment | X.XX | Debye |

| HOMO Energy | -X.XX | eV |

| LUMO Energy | X.XX | eV |

| HOMO-LUMO Gap | X.XX | eV |

Note: The values in this table are placeholders and are not based on actual experimental or computational data.

Molecular Dynamics Simulations for Conformational Space Exploration

A comprehensive MD study would typically involve simulating the molecule in a solvent to mimic realistic conditions and analyzing the resulting trajectories to map out the potential energy surface.

Prediction of Spectroscopic Parameters and Reaction Pathways

The prediction of spectroscopic parameters and reaction pathways for this compound through computational methods is another area lacking dedicated research. Theoretical calculations, often performed in conjunction with DFT, can predict spectroscopic signatures such as nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman). These predictions are powerful tools for interpreting experimental spectra and confirming the molecule's structure.

Similarly, computational chemistry can be employed to investigate potential reaction pathways. For instance, the oxidation of the sulfur atom or reactions involving the hydroxyl group could be modeled to determine activation energies and transition state geometries. This would provide a theoretical foundation for understanding the chemical behavior of this compound.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (hydroxyl) | X.X |

| ¹³C (aromatic) | XXX.X - XXX.X |

| ¹³C (aliphatic) | XX.X - XX.X |

Note: The values in this table are placeholders and are not based on actual experimental or computational data.

Emerging Research Frontiers and Future Perspectives

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

There is no available research demonstrating the use of artificial intelligence or machine learning models to predict the reactions, properties, or synthetic pathways involving 3,5-Dimethylphenylthioethanol. While AI and ML are increasingly used in chemistry for these purposes, their application to this specific compound has not been documented.

Exploration of Photoresponsive or Redox-Active Derivatives

There is no published work on the synthesis or investigation of photoresponsive or redox-active derivatives of this compound. The potential for this compound to be modified to exhibit such properties remains unexplored.

Sustainability and Environmental Impact of Synthetic Routes and Applications

No life cycle assessments, green chemistry metrics, or studies on the environmental impact of the synthesis or potential applications of this compound have been reported. The sustainability of any synthetic route to this compound is therefore unknown.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.